3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of thiazolidine, pyrido[1,2-a]pyrimidine, and other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thioamide with a butyl-substituted ketone under acidic or basic conditions to form the thiazolidine ring.
Pyrido[1,2-a]pyrimidine Core Construction: The core structure can be synthesized through a cyclization reaction involving a pyrimidine derivative and an appropriate aldehyde or ketone.
Final Coupling and Functionalization: The final step involves coupling the thiazolidine and pyrido[1,2-a]pyrimidine intermediates, followed by functionalization with the hydroxyethoxyethylamine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyethoxyethyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it useful in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidine and pyrido[1,2-a]pyrimidine moieties may bind to active sites or allosteric sites, modulating the activity of these targets. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Pyrido[1,2-a]pyrimidines: Often studied for their anticancer activities.
Thiazolidines: Commonly explored for their antimicrobial properties.
Uniqueness
What sets 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of these functional groups, which may confer a unique spectrum of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H24N4O4S2 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H24N4O4S2/c1-2-3-8-24-19(27)15(30-20(24)29)13-14-17(21-7-11-28-12-10-25)22-16-6-4-5-9-23(16)18(14)26/h4-6,9,13,21,25H,2-3,7-8,10-12H2,1H3/b15-13- |
InChI Key |
IGDNXWCZHIRTGC-SQFISAMPSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOCCO)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOCCO)SC1=S |
Origin of Product |
United States |
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